N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and tetrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include brominating agents, amines, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. The tetrazole group may enhance the compound’s binding affinity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core.
Tetrazole Derivatives: Compounds such as losartan and candesartan contain the tetrazole moiety.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(1H-tetrazol-1-yl)benzamide is unique due to the combination of both benzimidazole and tetrazole structures in a single molecule. This dual functionality can enhance its biological activity and specificity compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C18H16BrN7O |
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Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-5-bromo-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H16BrN7O/c19-12-7-8-16(26-11-21-24-25-26)13(10-12)18(27)20-9-3-6-17-22-14-4-1-2-5-15(14)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23) |
InChI Key |
QRLHZOXSRVDOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)Br)N4C=NN=N4 |
Origin of Product |
United States |
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